molecular formula C17H24N2O2S B610631 N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide CAS No. 1027997-01-8

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

Cat. No. B610631
M. Wt: 320.45
InChI Key: FTNIWEHRMFLJKE-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of compounds in medicinal chemistry. They are found in many natural and synthetic compounds, and they exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the molecular formula and yield can be determined using mass spectroscopy .

Scientific Research Applications

ENaC Modulation in Neural Responses

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide, referred to as Compound 2 in research, demonstrates significant effects in modulating epithelial sodium channels (ENaC). A study by Mummalaneni et al. (2014) revealed that this compound, among others, was tested for its impact on the benzamil-sensitive NaCl chorda tympani taste nerve response. The compound showed an enhanced response at specific voltages, suggesting its role in altering ENaC function, which is crucial in various physiological processes including taste perception (Mummalaneni et al., 2014).

Antiprotozoal Properties

Another important application of compounds related to N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide is in the field of antiprotozoal therapy. Ekoh et al. (2021) synthesized novel dipeptide-sulfonamides showing potential as antimalarial and antitrypanosomal agents. These findings indicate the compound's potential in addressing significant tropical diseases like malaria and trypanosomiasis (Ekoh et al., 2021).

Bio-Polymer Synthesis

In the field of materials science, derivatives of N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide have been utilized in the synthesis of bio-polymers. Chalid (2011) explored using related compounds as diols for manufacturing bio-polymers, particularly polyurethanes. These applications are promising in developing sustainable materials from biomass compounds (Chalid, 2011).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some indole derivatives may be toxic if ingested, and appropriate safety precautions should be taken when handling these compounds .

Future Directions

Indole derivatives have a wide range of biological activities, making them a promising area for future research. Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities . The development of new antimicrobial drugs is particularly needed due to the rapid growth in global antimicrobial resistance .

properties

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIWEHRMFLJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
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N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
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N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
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N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 6
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

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